Epismilagenin
Overview
Description
Epismilagenin, also known as epi-sarsasapogenin or sarsasapogenin, (3beta,5alpha,25s)-isomer, is a member of the class of compounds known as triterpenoids . Triterpenoids are terpene molecules containing six isoprene units . Epismilagenin is practically insoluble in water and an extremely weak acidic compound .
Synthesis Analysis
3-Epismilagenin acetate was obtained by acetylation of 3-epismilagenin following the standard Ac2O/pyridine procedure . Treatment of 3-epismilagenin acetate with NaNO2 and BF3·Et2O in acetic acid followed by column chromatography in Al2O3 (Brockman Activity III) afforded the ketone .Molecular Structure Analysis
The crystal structure of 3-epismilagenin acetate and 23-oxo-3-epismilagenin acetate are described . Compound 4, crystallized as orthorhombic system a = 10.535 (1) Å, b = 13.775 (1) Å, c = 18.347 (1) Å, α = β = γ = 90°; with space group P2 1 2 1 2 1 . While compound 5 crystallized as a monoclinic system a = 10.380 (1) Å, b = 7.327 (1) Å, c = 17.881 (1) Å, α = γ = 90°, β = 99.56 (1)°, with a space group P2 1 .Chemical Reactions Analysis
Steroid sapogenins, which particular reactivity have produced a large variety of interesting reactions and rearrangements . They are characterized by the presence of a 16β,22:22,26-diepoxy moiety in the side chain and can be regarded as 1,6-dioxaspiro [4.5]decane derivatives .Physical And Chemical Properties Analysis
Epismilagenin is practically insoluble in water and an extremely weak acidic compound .Scientific Research Applications
Biosynthesis in Plant Steroids
Epismilagenin is identified as a crucial precursor in the biosynthesis of 3α-hydroxylated steroidal sapogenins, a group of compounds found in plants. This role in plant biochemistry has been studied to understand the transformation of plant steroids, which is significant in the field of biochemistry and pharmacology (Takeda, Minato, Shimaoka, & Nagasaki, 1972).
Metabolism in Animal Models
In studies involving sheep, epismilagenin was found to be metabolized in different parts of the gastrointestinal tract, leading to the formation of various metabolites. This understanding of its metabolism in animals can contribute to veterinary medicine and toxicology research (Flåøyen & Wilkins, 1997).
Role in Hepatogenous Photosensitization
Epismilagenin has been identified in the bile crystals of sheep affected by hepatogenous photosensitization. This discovery is significant for veterinary pathology and pharmacology, helping to understand how certain compounds can lead to photosensitization in animals (Miles, Wilkins, Munday, Holland, Smith, Lancaster, & Embling, 1992).
Environmental and Dietary Impact
Research on the lipid composition of coprolites from extinct animals like the Pleistocene ground sloth Nothrotheriops shastensis showed a dominant presence of epismilagenin. This information is valuable in paleontology and environmental science, offering insights into the dietary habits and ecological conditions of extinct species (Gill, Crump, Schouten, & Bull, 2009).
Future Directions
Epismilagenin is a most important precursor in the biosynthesis of 3α-hydroxylated steroidal sapogenins . It has been subject of much research due to its intrinsic biological activity or their usefulness as staring materials for the synthesis of different bioactive compounds as sexual and adrenocortical hormones, ecdysteroids, plant growth stimulators, and cytotoxic steroids . As a part of the project to explore the reactivity and applications of steroid bearing spiroketals side chains, different steroid sapogenins bearing intact or functionalized side chains are being used as starting materials for the synthesis of bioactive compounds .
properties
IUPAC Name |
(1R,2S,4S,5'R,6R,7S,8R,9S,12S,13S,16R,18R)-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosane-6,2'-oxane]-16-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H44O3/c1-16-7-12-27(29-15-16)17(2)24-23(30-27)14-22-20-6-5-18-13-19(28)8-10-25(18,3)21(20)9-11-26(22,24)4/h16-24,28H,5-15H2,1-4H3/t16-,17+,18-,19-,20-,21+,22+,23+,24+,25+,26+,27-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GMBQZIIUCVWOCD-SGKIHABASA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2(C(C3C(O2)CC4C3(CCC5C4CCC6C5(CCC(C6)O)C)C)C)OC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CC[C@@]2([C@H]([C@H]3[C@@H](O2)C[C@@H]4[C@@]3(CC[C@H]5[C@H]4CC[C@H]6[C@@]5(CC[C@H](C6)O)C)C)C)OC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H44O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Epismilagenin | |
CAS RN |
16653-88-6 | |
Record name | Epismilagenin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016653886 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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